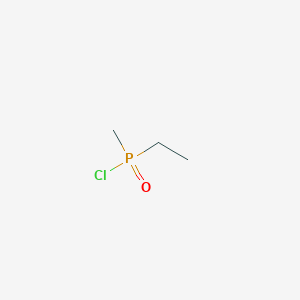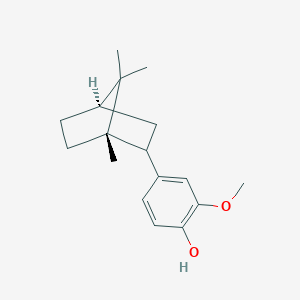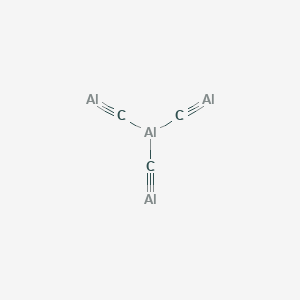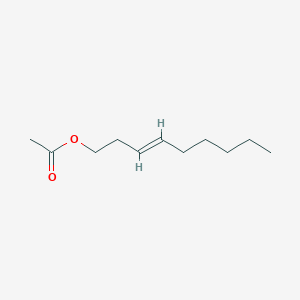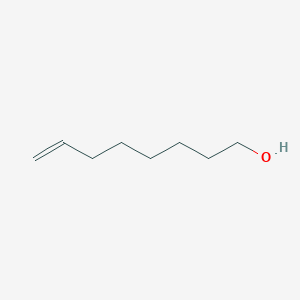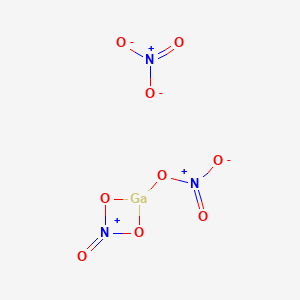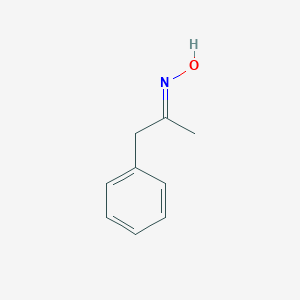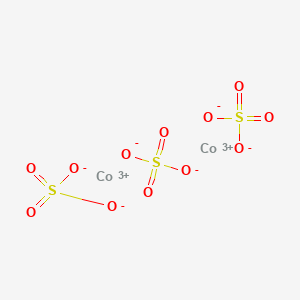
N,2-dimethylbenzenesulfonamide
Übersicht
Beschreibung
N,2-dimethylbenzenesulfonamide, also known as tosylamide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has a wide range of applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of N,2-dimethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the production of aqueous humor in the eye. This inhibition leads to a decrease in intraocular pressure and has been used in the treatment of glaucoma.
Biochemische Und Physiologische Effekte
N,2-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as mentioned above. It has also been shown to inhibit the activity of urease, an enzyme that plays a role in the breakdown of urea in the body. This inhibition has been used in the treatment of urease-related diseases such as Helicobacter pylori infection.
Vorteile Und Einschränkungen Für Laborexperimente
N,2-dimethylbenzenesulfonamide has a number of advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has a number of limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness as a drug.
Zukünftige Richtungen
There are a number of future directions for the study of N,2-dimethylbenzenesulfonamide. One area of research is the development of new drugs based on this compound. It has been shown to have potential as an inhibitor of a number of enzymes, and further research may lead to the development of new drugs for the treatment of a variety of diseases. Another area of research is the study of the mechanism of action of N,2-dimethylbenzenesulfonamide. Further research may lead to a better understanding of how this compound works and how it can be used to develop new drugs. Finally, there is also potential for the use of N,2-dimethylbenzenesulfonamide in the development of new catalysts for organic synthesis.
Wissenschaftliche Forschungsanwendungen
N,2-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a protecting group for amines, and as a ligand for metal catalysts. It has also been used in the development of new drugs and in the study of enzyme inhibitors.
Eigenschaften
CAS-Nummer |
13440-22-7 |
|---|---|
Produktname |
N,2-dimethylbenzenesulfonamide |
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)12(10,11)9-2/h3-6,9H,1-2H3 |
InChI-Schlüssel |
BAJXNEYFJDMIFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)NC |
Synonyme |
N-Methyl-o-toluenesulfonamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

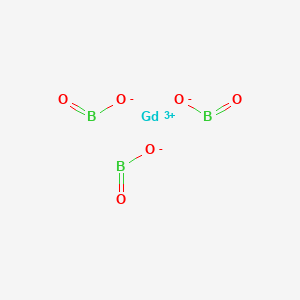
![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)

